Homopropargylglycine

Protein Engineering Recombinant Protein Expression BONCAT

Researchers often assume methionine analogs AHA and HPG are interchangeable-a flawed assumption causing biased protein labeling and skewed quantitative proteomics data. HPG provides the validated solution: • 70-80% incorporation in E. coli vs. ~50% for AHA-higher alkyne density for demanding conjugations. • Preferred probe for Arabidopsis and plant BONCAT workflows with minimal metabolic interference. • Enables sequential two-color pulse-chase imaging via orthogonal click chemistry with AHA. • Detects only living pathogenic bacteria in food/water/clinical samples, outperforming PCR and plating.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B1287770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomopropargylglycine
Synonymshomopropargylglycine
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CCCC(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)
InChIKeySCGJGNWMYSYORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homopropargylglycine (HPG) Overview


Homopropargylglycine (HPG), also known as L-Homopropargylglycine, is a non-canonical amino acid (ncAA) and a reactive methionine analog containing an alkyne moiety [1]. It is widely utilized as a bioorthogonal chemical reporter in Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) [2]. HPG is recognized by the endogenous methionyl-tRNA synthetase, allowing it to be globally incorporated into newly synthesized proteins in place of methionine across a variety of systems, including mammalian cell culture, plants, and bacteria [3][4]. This alkyne handle enables highly specific conjugation to azide-bearing probes (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for visualization, enrichment, or quantification of the nascent proteome [5][6].

HPG Advantages Over Generic Analogs


In BONCAT and click chemistry workflows, the assumption that methionine analogs azidohomoalanine (AHA) and homopropargylglycine (HPG) are interchangeable is scientifically invalid. While both are recognized by methionyl-tRNA synthetase and incorporated at Met codons [1], their distinct bioorthogonal handles (azide vs. alkyne) and differential biological impacts mandate careful selection based on quantitative performance metrics [2]. Key differences in incorporation efficiency, organism-specific toxicity, and metabolic interference mean that swapping these reagents can lead to severe experimental artifacts, including biased labeling of protein subsets, altered growth rates, and skewed quantitative proteomics data [3]. Consequently, procurement decisions must be guided by empirical evidence, not generic class affiliation.

HPG vs. Alternatives: Evidence


Bacterial Incorporation Efficiency vs. AHA

In a systematic comparison of methionine analogs for residue-specific ncAA incorporation in E. coli, HPG achieved significantly higher and more robust protein expression and incorporation rates compared to azidohomoalanine (AHA) [1]. While AHA incorporation in auxotrophic E. coli peaked at approximately 50% after 26 hours of expression, HPG achieved 70-80% incorporation rates in both auxotrophic and prototrophic E. coli strains, enabling higher yields of ncAA-containing proteins [1].

Protein Engineering Recombinant Protein Expression BONCAT

Plant Protein Labeling Efficiency vs. AHA

A direct head-to-head comparison in Arabidopsis thaliana demonstrated that HPG-based BONCAT labels nascent proteins with superior efficiency compared to AHA-based BONCAT [1]. The study further elucidated that AHA induces methionine metabolism and inhibits cell growth more severely than HPG, which likely restricts its incorporation at methionine sites [1].

Plant Proteomics Translational Dynamics Click Chemistry

E. coli Toxicity Profile vs. AHA

A rigorous study on the differential toxicity of BONCAT reagents in E. coli revealed a stark contrast in their impacts on bacterial growth [1]. E. coli exposed to HPG concentrations as low as 5.6-90 µM showed complete growth inhibition (no growth), with significant growth rate reduction observed at >0.35 µM [1]. In contrast, the comparator azidohomoalanine (AHA) permitted bacterial growth at concentrations up to 9 mM [1].

Microbiology Toxicity Screening Metabolic Labeling

Orthogonal Two-Color Labeling in Mammalian Cells

A foundational study established that the unique alkyne handle of HPG and the azide handle of AHA can be used for orthogonal, two-color labeling of distinct protein populations in fixed mammalian cells [1]. Rat-1 fibroblasts pulse-labeled with HPG or AHA and subsequently conjugated to fluorescent dyes exhibited fluorescence emission 3- to 7-fold more intense than control cells treated with canonical methionine [1]. This demonstrates the high signal-to-noise ratio achievable with both probes.

Proteomics Fluorescence Microscopy Cell Biology

Met Site Incorporation in Arabidopsis Proteome

High-resolution mass spectrometry confirmed the specific incorporation of HPG at methionine (Met) codons throughout protein amino acid sequences in Arabidopsis thaliana [1]. This validates HPG as a high-fidelity surrogate for Met. Furthermore, HPG-enriched nascent polypeptides were found to contain significantly fewer common post-translational modifications (PTMs) than the same proteins from whole plant extracts, providing evidence for age-related PTM accumulation [1].

Proteomics Post-Translational Modifications Plant Biology

Live Bacteria Labeling via Met Restriction

An optimized BONCAT protocol utilizing HPG in conjunction with growth media that restricts endogenous methionine biosynthesis enables the exclusive labeling and detection of living pathogenic bacteria, including E. coli and Listeria [1]. The study demonstrates that this approach can be used for the rapid screening and identification of living organisms, distinguishing them from dead cells [1].

Microbiology Pathogen Detection Diagnostics

HPG Application Scenarios


Two-Color Temporal Proteomics in Mammalian Cells

This scenario leverages HPG's orthogonal reactivity to AHA, as demonstrated by their ability to be independently conjugated to different fluorophores for two-color imaging [1]. Researchers can pulse-label a cell population with HPG at Timepoint 1, wash out the probe, apply a stimulus (e.g., drug, growth factor), and then pulse-label with AHA at Timepoint 2. Subsequent sequential click reactions with distinct dyes allow for the simultaneous visualization of proteins synthesized during two distinct temporal windows, enabling precise mapping of dynamic proteome changes.

Nascent Plant Proteome Enrichment

HPG is the preferred reagent for BONCAT experiments in Arabidopsis thaliana and likely other plant species. Evidence confirms HPG tags nascent plant proteins more efficiently than AHA, with less off-target metabolic interference [1]. In this workflow, HPG is administered to plants or cell cultures, and newly synthesized proteins are selectively tagged via CuAAC with an affinity handle (e.g., biotin-azide). This allows for the specific enrichment of the nascent proteome for LC-MS/MS analysis, enabling the study of rapid protein synthesis responses to environmental stimuli and the dynamics of post-translational modifications [1].

High-Density Recombinant Protein Labeling in E. coli

For expressing proteins with a high content of non-canonical amino acids (ncAAs) in E. coli, HPG is the superior choice over AHA. Quantitative data shows HPG achieves 70-80% incorporation rates in both auxotrophic and prototrophic strains, compared to only ~50% for AHA [1]. This higher density of alkyne handles is critical for downstream applications requiring multiple conjugation sites per protein, such as the generation of heavily modified biotherapeutics, the creation of protein-based hydrogels, or single-molecule biophysics studies using FRET or force spectroscopy. The consistent performance across different E. coli strains further reduces process development complexity.

Live/Dead Pathogen Screening

HPG is a key component of an optimized method for the specific detection of living pathogenic bacteria in food, water, and clinical samples [1]. The protocol relies on HPG's metabolic incorporation into proteins only in actively translating (i.e., living) cells. By using growth media that restricts endogenous methionine synthesis, HPG incorporation is maximized. A subsequent fast click reaction with a fluorescent dye provides a rapid, culture-independent means to quantify viable pathogen load, a significant advantage over traditional plating methods that require days for colony formation, and over PCR which detects DNA from both live and dead organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homopropargylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.